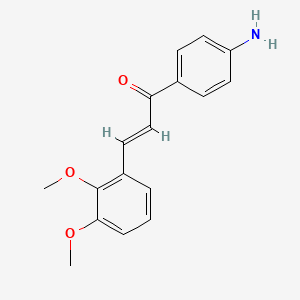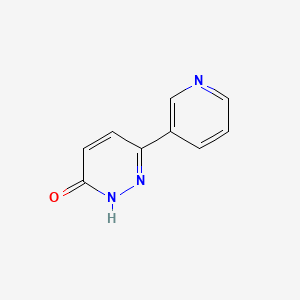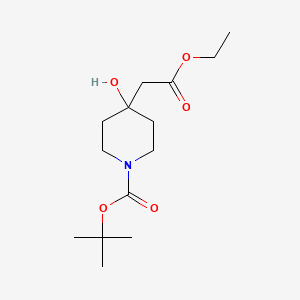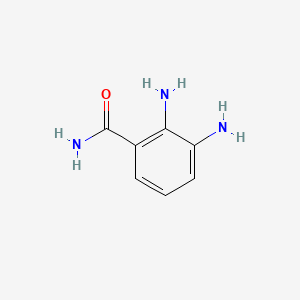
2-Chloro-4-piperidinobenzenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-piperidinobenzenecarboxylic acid is a white crystalline powder that belongs to the class of carboxylic acids1. It has a molecular formula of C12H14ClNO2 and a molecular weight of 243.7 g/mol1. This compound has been used in various fields, including medical, environmental, and industrial research1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid. However, it’s worth noting that piperidine derivatives are widely represented in natural products, especially in alkaloids isolated from plants or microorganisms2. The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones2.Molecular Structure Analysis
The molecular structure of 2-Chloro-4-piperidinobenzenecarboxylic acid is represented by the formula C12H14ClNO23. Unfortunately, I couldn’t find more detailed information on the molecular structure analysis of this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Chloro-4-piperidinobenzenecarboxylic acid. However, it’s known that piperidine derivatives can undergo various intra- and intermolecular reactions4.Physical And Chemical Properties Analysis
The molecular formula of 2-Chloro-4-piperidinobenzenecarboxylic acid is C12H14ClNO2, and it has a molecular weight of 239.73. Unfortunately, I couldn’t find more detailed information on the physical and chemical properties of this compound.科学的研究の応用
Environmental Impact and Toxicity
Studies have extensively investigated the environmental fate and toxicological effects of 2,4-D, noting its widespread use in agriculture and potential for environmental contamination. The persistence of 2,4-D in various ecosystems, particularly aquatic environments, poses risks to non-target organisms, including potential toxic effects depending on exposure levels and host susceptibility. Research emphasizes the need for strategies to mitigate environmental entry and reduce exposure to minimize harmful impacts on human health and ecosystems (Islam et al., 2017).
Sorption and Degradation
The behavior of 2,4-D in soil and water systems, including its sorption to organic matter and minerals, has been a critical area of study. Understanding the mechanisms behind 2,4-D's interaction with environmental components aids in predicting its mobility and persistence in nature. Research indicates that soil organic matter and iron oxides play significant roles in sorbing phenoxy herbicides, highlighting the complexity of interactions that affect herbicide fate in agricultural environments (Werner et al., 2012).
Microbial Degradation
The degradation of 2,4-D by microbial communities represents a crucial natural process for removing this herbicide from the environment. Studies focus on identifying microorganisms capable of breaking down 2,4-D and its derivatives, offering insights into bioremediation strategies that could be employed to clean up contaminated sites. This research underscores the potential of utilizing microbial processes to mitigate the environmental impacts of widespread herbicide use (Magnoli et al., 2020).
Safety And Hazards
将来の方向性
While I couldn’t find specific future directions for 2-Chloro-4-piperidinobenzenecarboxylic acid, it’s clear that piperidine derivatives are of significant interest in various fields, including medical, environmental, and industrial research1. Further studies could explore its potential applications in these areas.
Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.
特性
IUPAC Name |
2-chloro-4-piperidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEGNVWKMCMZTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441460 |
Source


|
| Record name | 2-Chloro-4-piperidinobenzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-piperidinobenzenecarboxylic acid | |
CAS RN |
313674-11-2 |
Source


|
| Record name | 2-Chloro-4-piperidinobenzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)


![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)


![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)


![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)

